The primary source of information on GTPase KRas (7-15) comes from biochemical studies and structural analyses that have characterized its function and mutations associated with various cancers. Notably, research has focused on the intrinsic and extrinsic GTPase activities of KRas, particularly in the context of cancer-associated mutations such as G12D and Q61R, which significantly alter its activity and regulatory mechanisms .
GTPase KRas (7-15) belongs to the class of small GTPases within the larger family of guanosine triphosphatases. It is classified based on its ability to bind guanine nucleotides and its role in signal transduction pathways. KRas is categorized as an oncogene due to its frequent mutations in human cancers, particularly pancreatic, colorectal, and lung cancers.
The synthesis of GTPase KRas (7-15) can be achieved through recombinant DNA technology. Typically, the gene encoding KRas is cloned into an expression vector, which is then introduced into a suitable host organism—commonly Escherichia coli or yeast—for protein expression.
The molecular structure of GTPase KRas (7-15) comprises several key elements:
High-resolution crystal structures reveal that KRas typically adopts a conformation characterized by six beta strands and five alpha helices . The structural integrity is crucial for its function as it directly influences nucleotide binding and hydrolysis rates.
GTPase KRas (7-15) participates in several critical biochemical reactions:
The intrinsic GTPase activity of KRas enables it to hydrolyze bound GTP to GDP, a process that can be accelerated by external factors such as GTPase-activating proteins . Mutations in specific residues can significantly impair this activity, leading to persistent activation and oncogenic signaling.
The mechanism by which GTPase KRas (7-15) exerts its effects involves:
Research indicates that mutations like G12D disrupt normal GTP hydrolysis, locking KRas in an active state that continuously signals for cell growth .
GTPase KRas (7-15) typically exhibits:
Key chemical properties include:
GTPase KRas (7-15) has several important applications in scientific research:
The P-loop (phosphate-binding loop; residues 10–17 in full-length KRAS, corresponding to residues 7–15 in the GTPase KRas (7-15) peptide) is a critical nucleotide-binding motif with the consensus sequence GXXXXGK(S/T). This loop anchors the β-phosphate of GDP/GTP through conserved hydrogen bonds and coordinates a catalytic Mg²⁺ ion via residues D57 and T58 [1] [8]. Molecular dynamics (MD) simulations reveal that the P-loop exhibits intrinsic flexibility, sampling "open" and "closed" conformations during nucleotide exchange. In the GTP-bound state, the P-loop adopts a compact conformation that stabilizes the γ-phosphate, whereas in the GDP-bound state, it relaxes into an extended conformation [8] [5]. Key residues like G10 and G15 enable sharp turns essential for nucleotide positioning, while mutations (e.g., G12V) restrict this plasticity, impairing GTP hydrolysis [3] [9].
Table 1: Key Residues in the P-loop (7-15) and Their Functions
Residue | Role in Nucleotide Binding | Structural Impact |
---|---|---|
G10 | Anchors GDP/GTP β-phosphate | Maintains loop flexibility |
S17 | Coordinates Mg²⁺/β-phosphate | Stabilizes active conformation |
G12 | Positions catalytic water | Mutation disrupts GTPase activity |
K16 | Binds α/β-phosphates | Electrostatic stabilization |
Residues 7-15 act as an allosteric hub that communicates nucleotide-binding events to the switch I (residues 30–40) and switch II (residues 60–76) regions. GTP binding to the P-loop triggers a salt bridge between K16 and switch I residue D33, stabilizing an "open" switch I conformation competent for effector binding (e.g., RAF kinase) [8] [9]. Neural relational inference (NRI) modeling confirms that P-loop dynamics propagate via long-range interactions: For example, G12 mutation disrupts hydrogen bonds between the P-loop and switch II residue Q61, a catalytic residue essential for GTP hydrolysis [8] [3]. This allostery is quantifiable through dynamic cross-correlation maps (DCCMs), which show intensified correlated motions between the P-loop and switch regions upon GTP binding [8].
Oncogenic mutations in the P-loop (e.g., G12D, G12V, G13D) lock KRAS in a GTP-bound active state by altering conformational equilibria:
Table 2: Impact of P-loop Mutations on KRAS Conformational States
Mutation | Structural Change | Functional Consequence |
---|---|---|
G12D | Steric clash in P-loop | Blocks GAP binding; reduces GTP hydrolysis |
G12V | Hydrophobic expansion | Stabilizes switch I; constitutively active KRAS |
G13D | Altered H-bond network | Slows GDP release; rigidifies α-helix 3 |
Free energy landscapes (FELs) from Gaussian-accelerated MD (GaMD) simulations confirm that mutants populate high-energy conformations with disordered switch regions, preventing deactivation [3] [5].
High-resolution structures reveal that the P-loop (7-15) exhibits context-dependent plasticity:
Table 3: Structural Techniques Applied to KRAS P-loop Analysis
Method | Resolution | Key Insight |
---|---|---|
X-ray crystallography | 1.5–2.5 Å | P-loop backbone distortion in G12D mutants |
GaMD simulations | Atomic dynamics | Mutations increase switch region disorder |
Markov State Models | Thermodynamic states | G13D favors inactive-intermediate states |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8